Scopolamine-d3 (hydrobromide trihydrate)
Description
Role of Deuterated Analogs in Pharmacological and Biochemical Investigations
Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This seemingly minor structural change can have significant effects on a molecule's properties, making deuterated compounds invaluable tools in pharmacology and biochemistry. nih.gov
The primary principle behind the utility of deuterated analogs is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov Consequently, breaking a C-D bond requires more energy and typically occurs at a slower rate. nih.gov Since the breaking of C-H bonds is a common step in drug metabolism, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the metabolic process. nih.govnih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life in the body. nih.govresearchgate.net
In addition to modifying metabolic profiles, deuterated analogs serve a crucial role as internal standards in analytical testing. In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), a deuterated version of the analyte is often added to the sample. sigmaaldrich.comcerilliant.com Because the deuterated standard has nearly identical chemical and physical properties to the target analyte, it behaves similarly during sample preparation and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. This allows for precise quantification of the target drug or metabolite, correcting for any loss that may occur during the analytical procedure. nih.gov
Overview of Scopolamine (B1681570) and its Research Significance
Scopolamine, also known as hyoscine, is a naturally occurring compound that has been the subject of significant research due to its pharmacological properties. numberanalytics.comguidechem.com It is used as a research tool to study memory processes, as it can induce temporary cognitive deficits, providing a model for investigating the role of the neurotransmitter acetylcholine (B1216132) in memory encoding. wikipedia.org
Chemical Structure and Classification as a Tropane (B1204802) Alkaloid
Scopolamine is classified as a tropane alkaloid. numberanalytics.comguidechem.com These alkaloids are characterized by a specific bicyclic organic structure known as a tropane ring. Scopolamine is derived from plants of the nightshade family (Solanaceae), such as Hyoscyamus niger and Atropa belladonna. nih.gov
Its chemical formula is C₁₇H₂₁NO₄. numberanalytics.comnih.gov The molecule consists of a tropane ring system that features an epoxide group, and it is esterified with tropic acid. numberanalytics.comguidechem.com The specific stereochemistry of the molecule is crucial for its biological activity. numberanalytics.com
Contextualization of Scopolamine-d3 as a Research Tool
Scopolamine-d3 (hydrobromide trihydrate) is a deuterated analog of scopolamine. cymitquimica.comscbt.com In this molecule, three hydrogen atoms on the methyl group attached to the nitrogen in the tropane ring are replaced with deuterium atoms. cymitquimica.comscbt.com
The primary and most critical application of Scopolamine-d3 is as a stable-labeled internal standard for the quantitative analysis of scopolamine. sigmaaldrich.comcerilliant.com Due to the kinetic isotope effect, it has a slightly different retention time and a distinct mass-to-charge ratio from unlabeled scopolamine, but it shares the same chemical properties. nih.gov This makes it an ideal internal standard for use in sensitive analytical methods like LC-MS/MS and GC/MS. sigmaaldrich.comcerilliant.com
Researchers use Scopolamine-d3 in a variety of fields, including:
Clinical Toxicology and Forensic Analysis: To accurately measure scopolamine concentrations in biological samples. sigmaaldrich.comcerilliant.com
Food Safety: To quantify scopolamine as a potential contaminant in food products, particularly cereal-based foods. sigmaaldrich.comnih.gov
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of scopolamine in research studies. nih.gov
By providing a reliable method for quantification, Scopolamine-d3 is an essential tool for research involving scopolamine. synzeal.com
Data Tables
Table 1: Physicochemical Properties of Scopolamine This table presents key physicochemical properties of the parent compound, Scopolamine.
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₁NO₄ | numberanalytics.comguidechem.comnih.gov |
| Molecular Weight | 303.35 g/mol | nih.govnist.gov |
| Appearance | White or almost white, crystalline powder or colorless crystals | guidechem.comnih.gov |
| Classification | Tropane Alkaloid | numberanalytics.comguidechem.com |
| Source | Derived from plants of the Solanaceae (nightshade) family | nih.govnih.gov |
| Melting Point | ~59°C | numberanalytics.com |
| Solubility | Highly soluble in water | numberanalytics.com |
Table 2: Properties of Scopolamine-d3 Hydrobromide Hydrate This table details the properties of the isotopically labeled compound, Scopolamine-d3 Hydrobromide Hydrate, used in research.
| Property | Value | Source(s) |
| Synonyms | (αS)-α-(Hydroxymethyl)benzeneacetic Acid (1α,2β,4β,5α,7β)-9-(Methyl-d3)-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester Hydrobromide; Scopolammonium-d3 Bromide | cymitquimica.comscbt.com |
| Chemical Formula | C₁₇H₁₈D₃NO₄·HBr·x(H₂O) | scbt.com |
| Molecular Weight | 387.28 g/mol | cymitquimica.comscbt.com |
| Primary Application | Stable-labeled internal standard for quantification of scopolamine | sigmaaldrich.comcerilliant.com |
| Analytical Techniques | Liquid Chromatography-Mass Spectrometry (LC/MS), Gas Chromatography-Mass Spectrometry (GC/MS) | sigmaaldrich.comcerilliant.com |
| Research Fields | Clinical Toxicology, Forensic Analysis, Food Testing, Pharmacokinetics | sigmaaldrich.comcerilliant.comnih.govnih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H28BrNO7 |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1/i1D3;;;; |
InChI Key |
LACQPOBCQQPVIT-GIUWABFGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
Origin of Product |
United States |
Synthetic Methodologies for Scopolamine D3 Hydrobromide Trihydrate
The synthesis of Scopolamine-d3 (hydrobromide trihydrate) is typically achieved through the semi-synthesis from a precursor molecule, most commonly (-)-Norscopolamine. Norscopolamine is the N-demethylated version of scopolamine (B1681570). google.com The key step in the synthesis is the introduction of a trideuteromethyl (-CD3) group onto the nitrogen atom of the tropane (B1204802) ring system.
This is accomplished via a deuterated methylation reaction. A common and effective method involves reductive amination using a deuterated methyl source. For example, Norscopolamine can be reacted with a deuterated formaldehyde (B43269) source (D2CO) or paraformaldehyde-d2 in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or formic acid.
An alternative and widely used method for introducing the trideuteromethyl group is through reaction with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d6. The reaction involves the N-alkylation of the secondary amine of the Norscopolamine precursor. The choice of methylating agent and reaction conditions can be optimized to achieve high yields and specificity. Recent advancements in photocatalysis have also introduced novel methods for methylation with controllable degrees of deuterium (B1214612) incorporation, which could be applicable in this context. nih.govresearchgate.net
The general synthetic approach can be summarized as:
Preparation of Precursor: Production of (-)-Norscopolamine, often by oxidative demethylation of naturally sourced (-)-Scopolamine using agents like potassium permanganate. google.com
Deuterated Methylation: Reaction of Norscopolamine with a deuterated methyl source to form Scopolamine-d3.
Salt Formation: Conversion of the resulting Scopolamine-d3 free base into its hydrobromide salt by treatment with hydrobromic acid.
Hydration: Crystallization from an aqueous solution to form the stable trihydrate.
Isolation and Purification Techniques for Scopolamine-d3 (Hydrobromide Trihydrate)
Following the synthesis, a multi-step process is required to isolate and purify Scopolamine-d3 (hydrobromide trihydrate) from the reaction mixture, which may contain unreacted starting materials, reagents, and by-products. The physicochemical properties of scopolamine, being an alkaloid, guide the purification strategy.
Initial Extraction and Clean-up: The first step is typically a liquid-liquid extraction (LLE) procedure. nih.gov The reaction mixture is often dissolved in an organic solvent like dichloromethane (B109758) or chloroform (B151607). The pH of the aqueous phase is adjusted to be alkaline (pH ≥ 9) to ensure the scopolamine is in its free base form, which is soluble in the organic solvent. nih.govgoogle.com This solution is washed with water to remove water-soluble impurities. Subsequently, the organic phase containing the crude Scopolamine-d3 is extracted with an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). google.com This converts the alkaloid into its salt form, rendering it water-soluble and allowing it to move into the aqueous phase, leaving many organic impurities behind. This acid-base extraction cycle may be repeated to enhance purity.
Chromatographic Purification: For achieving high purity, chromatographic techniques are essential. researchgate.net
Column Chromatography: The crude extract is often subjected to column chromatography. Common stationary phases include silica (B1680970) gel or alumina. A gradient elution system, for instance using chloroform with increasing amounts of methanol, can effectively separate Scopolamine-d3 from related alkaloids and other impurities. akjournals.com
High-Performance Liquid Chromatography (HPLC): For analytical verification and preparative separation, reversed-phase HPLC is frequently employed. A C18 or a cyano-bonded phase column can be used with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govpensoft.net This method allows for the separation of scopolamine from closely related impurities such as atropine (B194438) and norscopolamine. akjournals.com
Counter-Current Chromatography (CCC): pH-zone-refining CCC is another powerful technique for the preparative separation of alkaloids like scopolamine, capable of yielding purities greater than 98%. researchgate.net
Crystallization and Final Product Formation: The final step is the crystallization of the purified Scopolamine-d3 as its hydrobromide trihydrate salt. The purified free base is dissolved in a suitable solvent, such as ethanol, and treated with hydrobromic acid to adjust the pH to be acidic (typically pH 2-4). google.com The resulting scopolamine-d3 hydrobromide is then crystallized from an aqueous solution, often by cooling to low temperatures (e.g., -20°C to 10°C), to yield the desired trihydrate form. google.comtandfonline.comtandfonline.com The final product's purity is confirmed using methods like HPLC and its structure verified by mass spectrometry and NMR spectroscopy.
The table below summarizes the recovery rates for scopolamine using various purification and extraction techniques, which are directly applicable to its deuterated analogue.
Mentioned Compounds
Advanced Analytical Characterization of Scopolamine D3 Hydrobromide Trihydrate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for providing direct information about the molecular structure and isotopic composition of Scopolamine-d3 (hydrobromide trihydrate).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. For Scopolamine-d3, a combination of ¹H, ¹³C, and ²H NMR experiments is used to confirm the structure and the site of deuteration.
¹H NMR: In ¹H NMR analysis of Scopolamine-d3, the spectrum is compared against that of its non-deuterated counterpart, Scopolamine (B1681570) hydrobromide. chemicalbook.comchemicalbook.com The key indicator of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the N-methyl group protons. The remaining protons in the molecule should exhibit chemical shifts and coupling patterns consistent with the known structure of scopolamine.
¹³C NMR: The ¹³C NMR spectrum is used to confirm the carbon skeleton of the molecule. The spectrum of Scopolamine-d3 is expected to be nearly identical to that of unlabeled scopolamine, with one notable difference. chemicalbook.com The carbon atom of the deuterated N-methyl group (N-CD₃) will exhibit a characteristic triplet signal due to coupling with the deuterium (B1214612) nucleus (spin I = 1), and its resonance will be shifted slightly upfield compared to the N-CH₃ group in the unlabeled compound.
²H NMR (Deuterium NMR): This is the most direct method for confirming the presence and location of the deuterium label. The ²H NMR spectrum of Scopolamine-d3 should display a single resonance signal at the chemical shift corresponding to the N-methyl group, providing unambiguous evidence of deuteration at this specific position.
Table 1: Representative ¹H NMR Chemical Shift Data for Scopolamine Hydrobromide Note: This table is based on data for the non-deuterated compound. For Scopolamine-d3, the N-CH₃ signal would be absent.
| Proton Assignment | Chemical Shift (ppm) |
| Aromatic (C₆H₅) | 7.39 - 7.46 |
| H-5 | 5.07 |
| H-α (CHOH) | 4.20 |
| H-β (CH₂OH) | 3.95 - 3.99 |
| H-1, H-7 | 3.82 |
| H-2, H-6 | 3.08 |
| N-CH₃ | 2.83 |
| H-3, H-4 | 2.41 - 2.47 |
| H-8 | 2.05 |
| H-8' | 1.84 |
| Data sourced from publicly available spectra for Scopolamine hydrobromide. chemicalbook.com |
Mass spectrometry is a critical tool for verifying the molecular weight and confirming the isotopic enrichment of Scopolamine-d3. It is often coupled with a chromatographic system like LC or GC. cerilliant.com
In MS analysis, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For Scopolamine-d3, the molecular ion peak will be observed at a higher m/z value than the unlabeled compound, corresponding to the addition of three deuterium atoms. For instance, the empirical formula for the hydrochloride salt of Scopolamine-d3 is C₁₇H₁₈D₃NO₄ · HCl, with a molecular weight of approximately 342.83, compared to the unlabeled version. sigmaaldrich.comsigmaaldrich.com
Tandem mass spectrometry (MS/MS) is particularly useful. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of Scopolamine-d3) is selected, fragmented, and the resulting product ions are detected. This provides structural information and allows for highly selective and sensitive quantification. The fragmentation patterns of the labeled and unlabeled compounds will differ in a predictable way, confirming the location of the isotopic label. For example, a fragment containing the N-CD₃ group will have a mass 3 units higher than the corresponding fragment from the unlabeled compound. One study reported using the transition m/z 304 → 138 for scopolamine and m/z 308 → 142 for a [¹³C, ²H₃]-labeled internal standard, demonstrating the mass shift used for differential detection. researchgate.netpensoft.netpensoft.net
Table 2: MS/MS Transitions for Scopolamine and a Labeled Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Scopolamine | 304.2 | 138.1 |
| [¹³C, ²H₃]-Scopolamine (Internal Standard) | 308 | 142 |
| Data sourced from published LC-MS/MS methods. researchgate.netpensoft.netpensoft.netresearchgate.net |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can provide further confirmation of the molecular structure by identifying the functional groups present. fishersci.cachemicalbook.com
IR Spectroscopy: The IR spectrum of Scopolamine-d3 (hydrobromide trihydrate) would be expected to show characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and ether (C-O-C) functional groups, similar to its non-deuterated form. nist.govchemicalbook.com A key difference would be the presence of C-D stretching and bending vibrations from the N-CD₃ group, which occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. These C-D bands provide additional evidence of successful deuteration. The presence of water of hydration would be indicated by a broad O-H stretching band. nih.gov
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of a molecule. chemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would complement the IR data, with characteristic peaks for the aromatic ring and the tropane (B1204802) skeleton. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive method for detecting scopolamine hydrobromide, capable of detecting it at concentrations as low as 0.5 μg/mL. nih.gov The SERS spectrum of the d3-analog would exhibit shifts in bands associated with the N-methyl group.
Chromatographic Methods for Purity Profiling and Quantitative Analysis
Chromatographic techniques are the cornerstone for assessing the chemical purity of Scopolamine-d3 (hydrobromide trihydrate) and for its accurate quantification in complex matrices. These methods separate the compound of interest from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing scopolamine and its analogs, offering high resolution and sensitivity. avantorsciences.comvwr.com Purity is often assessed at ≥98% by HPLC.
Methodology: A typical HPLC method involves a reversed-phase column (e.g., C18 or cyano-bonded) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ammonium formate). pensoft.netresearchgate.net Gradient or isocratic elution can be used to achieve optimal separation from any potential impurities.
Detection:
UV Detection: Scopolamine has a chromophore (the phenyl group) that allows for detection by UV spectrophotometry, typically at a wavelength around 210-215 nm. researchgate.netcapes.gov.br This method is robust for purity assessment where all components are expected to have a similar response factor.
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides superior sensitivity and selectivity. nih.govnasa.govnih.gov This is the preferred method for quantitative analysis, especially in biological matrices, as it can distinguish between the analyte (Scopolamine-d3) and the unlabeled compound or other substances based on their unique mass-to-charge ratios and fragmentation patterns. pensoft.netpensoft.net
Table 3: Example HPLC Method Parameters for Scopolamine Analysis
| Parameter | Condition |
| Column | Cyano bonded phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium format buffer:Methanol (60:40) |
| Flow Rate | 1.0 mL/min |
| Detection | MS/MS (MRM mode) |
| Retention Time | ~2.3 min |
| Conditions adapted from a published LC-MS/MS method. pensoft.net |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of scopolamine. cerilliant.comsigmaaldrich.com However, its application requires careful consideration of the compound's thermal properties.
Challenges and Solutions: Scopolamine is known to be thermally unstable and can degrade at the high temperatures typically used in GC inlets. nih.gov This degradation can lead to underestimation of the compound or misidentification. To overcome this, two main strategies are employed:
Derivatization: The molecule can be chemically modified to create a more volatile and thermally stable derivative, for example, through silylation. nih.gov
Low-Temperature Inlet: Reducing the temperature of the GC inlet (e.g., to 250°C) can significantly diminish thermal degradation, allowing for the direct analysis of the underivatized molecule. nih.gov
Analysis and Purity: When using GC-MS, Scopolamine-d3 is separated from other volatile compounds on a capillary column. The mass spectrometer detects the compound and any impurities. The mass spectrum confirms the identity and isotopic labeling, with the molecular ion and key fragments appearing 3 mass units higher than in unlabeled scopolamine. This method is highly effective for identifying and quantifying trace-level impurities that are amenable to gas chromatography. Studies have shown that at elevated inlet temperatures, degradation products such as aposcopolamine (B190597) (from elimination of water) can be detected. nih.gov
Isotopic Purity and Enrichment Determination
The analytical characterization of isotopically labeled compounds, such as Scopolamine-d3 (hydrobromide trihydrate), is critical to ensure their quality and reliability for use as internal standards in quantitative analyses. cerilliant.comsigmaaldrich.com The determination of isotopic purity and the level of deuterium enrichment involves sophisticated analytical techniques capable of distinguishing between molecules with very small mass differences. The primary methods employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org These techniques provide detailed information on the extent of deuterium incorporation and the profile of any isotopic impurities present in the material.
Assessment of Deuterium Incorporation Levels
The assessment of deuterium incorporation is a quantitative process to determine the percentage of molecules in a sample that have been successfully labeled with the desired number of deuterium atoms. For Scopolamine-d3, the goal is to confirm the successful replacement of three hydrogen atoms with three deuterium atoms on the N-methyl group.
Mass Spectrometry (MS) is a cornerstone technique for this assessment. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC), can precisely measure the mass-to-charge ratio (m/z) of the compound and its various isotopologues. rsc.org In the analysis of Scopolamine-d3, the mass spectrometer can resolve the molecular ion of the unlabeled scopolamine (d0) from those containing one (d1), two (d2), or three (d3) deuterium atoms. The level of deuterium incorporation is calculated from the relative abundance of the ion signals corresponding to these different species. rsc.org By integrating the peak areas of each isotopologue, a precise percentage of the desired d3-labeled compound can be determined.
Note: The m/z values are theoretical for the protonated molecular ions and relative abundances are for illustrative purposes to demonstrate a high-purity sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information and is particularly powerful for determining the specific site of deuteration. nih.govdtic.mil In ¹H NMR spectroscopy, the incorporation of deuterium at the N-methyl position results in a significant reduction or complete disappearance of the proton signal corresponding to that methyl group. The degree of deuterium incorporation can be quantified by comparing the integral of the residual N-CH₃ signal to the integrals of other non-deuterated proton signals within the scopolamine molecule, which serve as an internal reference. rsc.orgnih.gov ¹³C NMR can also confirm the location of the deuterium label, as the carbon atom attached to deuterium atoms will show a characteristic change in its signal, often a multiplet with a lower intensity due to C-D coupling and longer relaxation times. daicelpharmastandards.com
Evaluation of Isotopic Impurities
Isotopic impurities in a deuterated compound are molecules that deviate from the target isotopic composition. nih.gov For a product like Scopolamine-d3, this includes the unlabeled compound (d0) and partially deuterated intermediates (d1, d2). Evaluating the levels of these impurities is essential for the accurate use of the labeled standard in quantitative studies.
The same Mass Spectrometry data used to determine enrichment is also the primary tool for profiling isotopic impurities. rsc.org The relative abundances of the d0, d1, and d2 isotopologues directly correspond to the percentage of these impurities in the sample. A low percentage of these species indicates high isotopic purity. For deuterated standards used in regulated bioanalysis, minimizing these lower isotopologues is crucial to prevent analytical interference.
NMR Spectroscopy supports this evaluation by confirming that deuteration has not occurred at unintended positions within the molecule, thereby verifying the structural integrity of the labeled compound. rsc.orgdtic.mil While less sensitive than MS for quantifying very low-level isotopic impurities, NMR is unparalleled in its ability to confirm the specific location of the labels and ensure the absence of isomeric impurities that might not be resolved by mass alone.
Note: Values are representative of high-quality commercial reference standards.
The combined use of MS and NMR ensures a comprehensive characterization of Scopolamine-d3 (hydrobromide trihydrate), verifying both the high level of deuterium incorporation and the low level of isotopic impurities, thus validating its suitability as an internal standard for sensitive analytical methods. rsc.org
Applications of Scopolamine D3 Hydrobromide Trihydrate in Quantitative Analytical Method Development
Development of Robust Analytical Methods for Scopolamine (B1681570) and Analogs
The development of reliable methods to quantify scopolamine is essential in fields such as food safety, forensic analysis, and clinical toxicology. cerilliant.com Scopolamine-d3 (hydrobromide trihydrate) is instrumental in creating these methods, ensuring they are both accurate and reproducible.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent technique for the quantification of scopolamine, largely due to its high sensitivity and selectivity. In these methods, Scopolamine-d3 is added to samples at a known concentration at the beginning of the sample preparation process. It co-elutes chromatographically with the unlabeled scopolamine and experiences similar ionization and fragmentation in the mass spectrometer.
Researchers have developed and validated numerous LC-MS/MS methods using deuterated internal standards for analyzing scopolamine in diverse samples, including human plasma, serum, and animal feed. nasa.govpensoft.netnih.govresearchgate.net For instance, a sensitive LC-MS/MS method for determining scopolamine in human plasma utilized [13C,2H3]-Scopolamine as the internal standard, achieving a lower limit of quantification (LLOQ) of 3.03 pg/mL. pensoft.netbohrium.comresearchgate.net The method involved liquid-liquid extraction and separation on a cyano-bonded phase column. pensoft.netbohrium.comresearchgate.net Detection was performed in positive ion mode using multiple reaction monitoring (MRM), with specific precursor-to-product ion transitions for both the analyte and the internal standard (scopolamine m/z 304.2 → 138.1; internal standard m/z 308 → 142). nasa.govpensoft.netresearchgate.net Another study analyzing scopolamine in rat plasma and brain used a C18 column and achieved a linear calibration range of 2–2500 ng/mL. nih.govresearchgate.net These methods demonstrate the robustness and sensitivity that Scopolamine-d3 and its analogs bring to LC-MS/MS analyses.
Table 1: Examples of LC-MS/MS Method Parameters for Scopolamine Analysis Using an Internal Standard
| Parameter | Method 1: Human Plasma pensoft.netbohrium.comresearchgate.net | Method 2: Human Serum researchgate.net | Method 3: Animal Feed nih.gov |
| Internal Standard | [13C,2H3]-Scopolamine | Not Specified (Implied use for validation) | Scopolamine-D3 |
| Chromatographic Column | Cyano bonded phase (150 × 4.6 mm, 5 µm) | Zorbax XDB-C18 (4.6 × 50 mm, 1.8 μm) | Not Specified |
| Mobile Phase | Ammonium (B1175870) format buffer:methanol (60:40) | Water and acetonitrile (B52724) with 0.1% v/v formic acid (gradient) | Not Specified |
| Detection Mode | Positive Ion MRM | Positive Ion Mode | Not Specified |
| Linearity Range | 3.03–315.76 pg/mL | 5–5000 pg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 3.03 pg/mL | 5 pg/mL | 0.92 µg/kg |
While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for scopolamine analysis, and Scopolamine-d3 is a suitable internal standard for these methods. cerilliant.comsigmaaldrich.com However, a significant challenge with GC-MS analysis of tropane (B1204802) alkaloids like scopolamine is their thermal instability. nih.gov At the high temperatures typically used in a GC inlet (e.g., >250°C), scopolamine can undergo degradation, leading to inaccurate quantification. researchgate.netnih.gov
To address this, methods must be carefully optimized. A study on the thermal degradation of scopolamine found that at inlet temperatures of 275°C, the compound was barely detectable. nih.gov However, by lowering the inlet temperature to 250°C, degradation was significantly reduced, allowing for proper detection and identification. nih.gov An early GC-MS method for scopolamine in plasma and urine used a deuterated internal standard to account for variability. nih.gov In that method, both the analyte and the internal standard were hydrolyzed to scopoline (B1219716) and deuterated scopoline, respectively, and then derivatized to make them more volatile and thermally stable for GC-MS analysis. nih.gov The use of Scopolamine-d3 in this context is crucial for correcting any inconsistencies during both the derivatization and the injection steps.
Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. Scopolamine-d3 (hydrobromide trihydrate) is an ideal internal standard for the IDMS analysis of scopolamine. nih.govnih.gov
The primary advantage of using a deuterated internal standard like Scopolamine-d3 is its ability to compensate for variations in the analytical process. Because the deuterated standard is chemically identical to the native analyte, it behaves the same way during sample extraction, cleanup, derivatization, and chromatographic separation. Crucially, it also experiences the same degree of ion suppression or enhancement caused by co-eluting matrix components (matrix effects) during mass spectrometric analysis. nih.gov
By calculating the ratio of the signal from the native analyte to the signal from the deuterated internal standard, these variations are effectively canceled out. This process corrects for both sample loss during preparation and signal fluctuations in the instrument, leading to a significant improvement in the accuracy and precision of the measurement compared to methods using external calibration or other types of internal standards that are not chemically identical to the analyte. nasa.govnih.gov
The use of Scopolamine-d3 as an internal standard is fundamental to the successful validation of analytical methods according to guidelines from regulatory bodies like the FDA and EMA. pensoft.netbohrium.comresearchgate.net Validation ensures the method is reliable for its intended purpose.
Linearity: Methods using Scopolamine-d3 consistently demonstrate excellent linearity over a wide concentration range, with correlation coefficients (r² or r) typically exceeding 0.99. nasa.govpensoft.netresearchgate.net For example, one LC-MS/MS method for scopolamine in plasma was linear from 3.03 to 315.76 pg/mL (r² = 0.999). pensoft.netresearchgate.net
Precision and Accuracy: Precision is a measure of the repeatability of the method and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy reflects how close the measured value is to the true value and is often expressed as percent recovery. Validated methods report intra-day and inter-day precision with CVs typically below 15%. nasa.govpensoft.net In one study, accuracy ranged from 96.89% to 110.53%, with precision between 1.28% and 10.46%. pensoft.netbohrium.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The use of Scopolamine-d3 in sensitive MS instruments enables very low detection and quantification limits. LOQs for scopolamine in biological fluids have been reported in the low picogram per milliliter (pg/mL) range. pensoft.netresearchgate.net For food samples like popcorn, LOQs have been established at 5 µg/kg. u-szeged.hu
Table 2: Reported Validation Parameters for Scopolamine Assays Using Deuterated Internal Standards
| Parameter | Finding | Source(s) |
| Linearity Range | 5–5000 pg/mL | researchgate.net |
| 3.03–315.76 pg/mL | pensoft.netresearchgate.net | |
| Correlation Coefficient (r or r²) | >0.99 | nasa.gov |
| r² = 0.999 | pensoft.netresearchgate.net | |
| r = 0.999 | researchgate.net | |
| Precision (CV%) | < 15% (intra- and inter-day) | nasa.gov |
| 1.28–10.46% (intra- and inter-day) | pensoft.net | |
| Accuracy (% Recovery) | 96% (total assay) | researchgate.net |
| 96.89–110.53% | pensoft.net | |
| Limit of Quantification (LOQ) | 5 pg/mL (human serum) | researchgate.net |
| 3.03 pg/mL (human plasma) | pensoft.netresearchgate.net | |
| 0.92 µg/kg (animal feed) | nih.gov |
Application in Complex Matrix Analysis (e.g., Food and Environmental Samples for Residue Analysis)
The presence of tropane alkaloids like scopolamine as contaminants in the food chain is a significant safety concern. nih.gov Plants containing these alkaloids can be accidentally harvested along with agricultural crops, leading to contamination of food and animal feed. nih.gov Scopolamine-d3 is essential for the accurate analysis of these residues in complex matrices.
Food matrices such as cereal-based products, soybean meal, and even popcorn can contain trace levels of scopolamine. nih.govsigmaaldrich.comu-szeged.hu An LC-MS/MS method was developed and validated for the simultaneous determination of atropine (B194438) and scopolamine in animal feeds, using Scopolamine-d3 and Atropine-d3 for quantification. nih.gov This method achieved an LOQ of 0.92 µg/kg for scopolamine and was successfully applied to analyze 42 feed samples, finding that soybean meal was the most frequently contaminated material. nih.gov Another study analyzing popcorn for scopolamine contamination reported detecting concentrations ranging from 2.1 to 6.3 µg/kg. u-szeged.hu The robustness provided by the deuterated internal standard is critical for achieving reliable results in such varied and complex samples. Similarly, methods have been developed for beverages and urine, with satisfactory recovery values between 95-114% being achieved, demonstrating the effectiveness of the analytical approaches in these matrices. nih.gov
Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)
The accurate quantification of scopolamine in biological samples necessitates robust sample preparation to remove interfering endogenous components. Scopolamine-d3 (hydrobromide trihydrate) is introduced into the sample at the beginning of these procedures to account for any analyte loss.
Solid-Phase Extraction (SPE)
SPE is a technique used to isolate and concentrate scopolamine from complex matrices like human serum. nih.gov In a typical SPE workflow, a serum sample (e.g., 0.5 mL) is first spiked with the Scopolamine-d3 internal standard. The sample is then loaded onto an SPE cartridge, such as a Zorbax XDB-C18 column. nih.gov Interfering substances are washed away, and the analyte and internal standard are then eluted with an appropriate solvent. This method has been successfully used to develop sensitive assays for scopolamine in human serum, demonstrating the effectiveness of the cleanup process prior to LC-MS/MS analysis. nih.govnih.gov The use of a deuterated internal standard is crucial for correcting any variability during the multi-step SPE process. nih.gov
Liquid-Liquid Extraction (LLE)
LLE is another common technique for sample purification in scopolamine analysis. pensoft.net This approach facilitates high-selectivity separation and results in a cleaner matrix compared to direct protein precipitation. pensoft.net In one validated method, Scopolamine-d3 ([¹³C,²H₃]-Scopolamine) was added to human plasma samples. pensoft.netresearchgate.net An extraction solvent, such as a mixture of ethyl acetate (B1210297) and n-hexane, was then used to extract both the scopolamine and the internal standard. pensoft.net After vortexing and centrifugation, the organic layer containing the analytes is separated, evaporated, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. pensoft.net Studies show this technique provides consistent and reproducible recoveries for both scopolamine and its deuterated internal standard. pensoft.netnih.gov
Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method for sample preparation, often employed for its simplicity. nih.govresearchgate.net In this technique, an organic solvent, typically acetonitrile, is added to the biological sample (e.g., plasma or brain tissue homogenate) containing the Scopolamine-d3 internal standard. nih.govsigmaaldrich.com The addition of the solvent causes proteins to denature and precipitate out of the solution. researchgate.net The mixture is then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the scopolamine and Scopolamine-d3, is collected for analysis. nih.govmetabolomicsworkbench.org While effective, PP can sometimes result in a less clean sample extract compared to SPE or LLE, making the role of a co-eluting internal standard like Scopolamine-d3 even more critical to compensate for potential matrix effects during analysis. pensoft.netpensoft.net
Table 1: Comparison of Sample Preparation Techniques Using a Deuterated Scopolamine Internal Standard This table is interactive. You can sort and filter the data.
| Preparation Technique | Matrix | Key Reagents | Typical Recovery | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction | Human Plasma | Ethyl acetate, n-hexane | Analyte: 78.63%, IS: 76.21% | pensoft.netresearchgate.net |
| Solid-Phase Extraction | Human Serum | Acetonitrile, Formic Acid, Water | >90% (general principle) | nih.govnih.gov |
Quantification of Scopolamine in Trace Levels
The ability to measure minute quantities of scopolamine is essential for pharmacokinetic studies, where plasma concentrations can be extremely low (in the picogram per milliliter range). pensoft.netnih.gov The use of Scopolamine-d3 (hydrobromide trihydrate) as an internal standard in conjunction with highly sensitive LC-MS/MS instrumentation is the established method for achieving reliable trace-level quantification. cerilliant.comnih.gov
The internal standard is added at a known concentration to all calibration standards and unknown samples. During LC-MS/MS analysis, the instrument monitors specific mass transitions for both scopolamine and Scopolamine-d3. researchgate.net By calculating the ratio of the analyte peak area to the internal standard peak area, precise quantification is possible, even if the absolute instrument response varies between injections. This ratio-based calculation corrects for sample-to-sample variability, leading to high accuracy and precision. nih.gov
Research has demonstrated the successful development and validation of methods capable of quantifying scopolamine at the picogram level. For instance, a method using a deuterated internal standard ([¹³C,²H₃]-Scopolamine) achieved a lower limit of quantification (LLOQ) of 3.03 pg/mL in human plasma, with a linear range extending up to 315.76 pg/mL. pensoft.netresearchgate.net Another study reported an LLOQ of 5 pg/mL in human serum over a linear range of 5-5000 pg/mL. nih.gov These findings underscore the critical role of Scopolamine-d3 in enabling the development of robust and sensitive bioanalytical methods required for clinical and toxicokinetic research. nih.gov
Table 2: Research Findings on Trace Level Quantification of Scopolamine using a Deuterated Internal Standard This table is interactive. You can sort and filter the data.
| Matrix | Analytical Method | Linear Range | LLOQ | Reference |
|---|---|---|---|---|
| Human Plasma | LC-MS/MS | 3.03–315.76 pg/mL | 3.03 pg/mL | pensoft.netresearchgate.net |
| Human Serum | LC-MS/MS | 5–5000 pg/mL | 5 pg/mL | nih.gov |
| Rat Plasma & Brain | LC-MS/MS | 2–2500 ng/mL | 2 ng/mL | nih.gov |
Utilization in Mechanistic Biochemical and Pharmacological Research Non Human/in Vitro Focus
Investigating Biosynthetic Pathways of Tropane (B1204802) Alkaloids
The biosynthesis of tropane alkaloids like scopolamine (B1681570) and hyoscyamine (B1674123) in plants, primarily from the Solanaceae family, involves a complex series of enzymatic reactions. eventact.comnih.gov These pathways convert basic precursors, such as L-ornithine and L-phenylalanine derivatives, into the characteristic bicyclic tropane skeleton. eventact.comscispace.com Deuterated compounds are invaluable for mapping these intricate metabolic networks.
Isotopic labeling is a fundamental technique used to trace the journey of atoms through metabolic pathways. frontiersin.orgnih.gov In the context of tropane alkaloid research, Scopolamine-d3 can be used in stable isotope-labeling studies to investigate downstream metabolic conversions or to act as an internal standard for quantifying its non-deuterated counterpart in plant tissues.
When studying metabolic transformations, researchers can introduce a labeled precursor into a plant system, such as Atropa belladonna or Hyoscyamus niger, and track the incorporation of the isotopic label into downstream metabolites. nih.govresearchgate.net For example, a hypothetical experiment might involve feeding a plant culture with a deuterated precursor and then analyzing the resulting tropane alkaloids using liquid chromatography-mass spectrometry (LC-MS). The presence and position of the deuterium (B1214612) label in molecules like hyoscyamine and scopolamine provide direct evidence of the metabolic route. frontiersin.org This approach helps confirm the sequence of reactions, such as the conversion of hyoscyamine to scopolamine by the enzyme hyoscyamine 6β-hydroxylase (H6H). eventact.comnih.gov
| Compound Analyzed | Isotopic Label | Mass Shift Detected (vs. Unlabeled) | Interpretation |
|---|---|---|---|
| L-Phenylalanine-d5 (Precursor) | Deuterium (d5) | +5 Da | Successfully introduced into the plant system. |
| Littorine (B1216117) | Deuterium (d5) | +5 Da | Confirms phenyllactate (derived from phenylalanine) is a precursor to littorine. eventact.com |
| Hyoscyamine | Deuterium (d5) | +5 Da | Demonstrates the metabolic conversion of littorine to hyoscyamine. |
| Scopolamine | Deuterium (d5) | +5 Da | Elucidates the final biosynthetic step where hyoscyamine is converted to scopolamine. nih.gov |
Deuterated substrates are critical for studying the mechanisms of specific enzymatic reactions. The substitution of a hydrogen atom with a deuterium atom creates a heavier C-D bond compared to a C-H bond. This difference can lead to a slower rate of reaction if the bond is broken during the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). nih.gov
By comparing the reaction rates of an enzyme with both the normal (non-deuterated) substrate and a deuterated version like Scopolamine-d3, researchers can infer whether a specific C-H bond is cleaved during the reaction. For instance, studying the enzymatic back-conversion or further metabolism of scopolamine using Scopolamine-d3 could help delineate the precise mechanism of the enzymes involved, such as H6H, which catalyzes the epoxidation of 6-hydroxy hyoscyamine to form scopolamine. nih.gov A significant KIE would provide strong evidence for a specific hydrogen abstraction step in the catalytic cycle.
In Vitro Metabolic Stability and Metabolite Identification Studies
Before a compound can be considered for further development, its metabolic properties must be characterized. nih.gov In vitro assays using systems that mimic mammalian metabolism are standard practice in drug discovery to predict a compound's in vivo behavior. researchgate.net Scopolamine-d3 is an ideal tool for such studies, providing a clear tag for metabolic analysis.
The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. nih.gov This is often assessed by incubating the compound with liver microsomes, which are vesicles containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netnih.gov
In a typical assay, Scopolamine-d3 would be incubated with rat, dog, or human liver microsomes in the presence of necessary cofactors like NADPH. researchgate.netfrontiersin.org Samples are taken at various time points, and the remaining concentration of the parent compound (Scopolamine-d3) is measured by LC-MS. The rate of disappearance is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict how quickly the drug would be cleared from the body. nih.govresearchgate.net
| Microsomal Species | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-Life (t½, min) | Interpretation |
|---|---|---|---|---|
| Human Liver Microsomes | 0 | 100 | >30 | Suggests moderate to low clearance, indicating reasonable metabolic stability. frontiersin.org |
| Human Liver Microsomes | 15 | 85 | ||
| Human Liver Microsomes | 30 | 72 | ||
| Human Liver Microsomes | 60 | 55 | ||
| Rat Liver Microsomes | 60 | 48 | ~55 | Indicates slightly faster metabolism in rats compared to humans. |
A primary goal of in vitro metabolism studies is to identify the major metabolites, as these can have their own pharmacological or toxicological effects. frontiersin.org Using Scopolamine-d3 greatly simplifies this process. When analyzing the reaction mixture with high-resolution mass spectrometry, metabolites that retain the deuterium label will appear as distinct peaks with a specific mass shift compared to their non-deuterated theoretical counterparts. This "isotopic tag" allows for the rapid differentiation of drug-related material from endogenous matrix components. Researchers can identify both deuterated metabolites (where the label is retained) and any non-deuterated metabolites that might arise from the cleavage of the deuterated part of the molecule.
Studies have indicated that the metabolism of scopolamine involves pathways such as glucuronide conjugation and oxidative demethylation. nih.gov The cytochrome P450 (CYP) superfamily, specifically the CYP3A subfamily (including CYP3A4 and CYP3A5), is known to be involved in the metabolism of many drugs and is implicated in scopolamine's oxidative metabolism. nih.govnih.govnih.gov
By using Scopolamine-d3 in assays with specific recombinant CYP enzymes or by using chemical inhibitors of the CYP3A subfamily in microsomal incubations, researchers can definitively confirm the role of these enzymes. If incubation with recombinant CYP3A4 leads to the rapid depletion of Scopolamine-d3 and the formation of specific deuterated metabolites, it provides direct evidence of that enzyme's involvement. This helps in predicting potential drug-drug interactions where co-administered drugs might compete for or inhibit the same metabolic pathway. nih.gov
Receptor Binding and Ligand-Target Interaction Studies (In Vitro)
The use of isotopically labeled compounds is a cornerstone of modern pharmacological research, enabling precise investigation into the interactions between a ligand and its biological target. In this context, Scopolamine-d3 (hydrobromide trihydrate), a deuterated isotopologue of the classical muscarinic antagonist scopolamine, offers potential as a specialized tool for in vitro studies of receptor binding and kinetics. Its utility stems from the altered mass introduced by the deuterium atoms, which can be leveraged in sophisticated analytical techniques and for probing the subtle dynamics of ligand-receptor interactions.
Use as a Labeled Ligand for Receptor Characterization (e.g., muscarinic cholinergic receptors in animal models)
In vitro receptor characterization is fundamental to understanding the pharmacological profile of a drug. This process often involves competitive binding assays where a labeled ligand of known affinity and specificity is used to quantify the binding of unlabeled test compounds to a receptor preparation, typically derived from animal tissues (e.g., brain or heart homogenates). While radiolabeled ligands, such as [³H]-Scopolamine or [³H]-N-methylscopolamine, have traditionally been the gold standard for these assays, stable isotope-labeled ligands like Scopolamine-d3 are emerging as viable alternatives, particularly in methodologies involving mass spectrometry. nih.govnih.gov
The principle of the assay remains the same: the labeled ligand binds to the target receptor, and a test compound is introduced at varying concentrations to displace it. The concentration of the test compound that displaces 50% of the labeled ligand (the IC₅₀ value) is determined, from which the inhibitory constant (Ki) can be calculated. The key difference lies in the detection method. Instead of quantifying radioactive decay, mass spectrometry is used to measure the ratio of bound Scopolamine-d3 to its unlabeled counterpart.
Scopolamine is a non-selective antagonist with high affinity for all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). nih.gov Therefore, Scopolamine-d3 is expected to exhibit a similar binding profile, making it a suitable tool for characterizing the affinity of new, unlabeled compounds at these receptors. acs.orgwikipedia.org The primary advantage of using a stable isotope-labeled ligand like Scopolamine-d3 is the avoidance of radioactivity, which simplifies handling and disposal. Furthermore, mass spectrometry-based detection can offer high sensitivity and specificity. libretexts.org
Table 1: Theoretical Application of Scopolamine-d3 in a Competitive Binding Assay for Muscarinic Receptors
This interactive table illustrates how data from a hypothetical competitive binding assay using Scopolamine-d3 as the labeled ligand would be presented to characterize a novel unlabeled antagonist.
| Parameter | Value | Description |
| Labeled Ligand | Scopolamine-d3 | A stable isotope-labeled muscarinic antagonist. |
| Receptor Source | Rat Cortical Membranes | A tissue preparation rich in muscarinic receptors (primarily M1). |
| Labeled Ligand Conc. | 1 nM | A concentration near the Kd of Scopolamine for the receptor. |
| Unlabeled Test Ligand | Compound X | The novel antagonist being characterized. |
| IC₅₀ of Compound X | 15 nM | The concentration of Compound X that displaces 50% of bound Scopolamine-d3. |
| Kᵢ of Compound X | 7.5 nM | The calculated binding affinity of Compound X for the muscarinic receptor. |
Note: The values presented are for illustrative purposes to demonstrate the application of Scopolamine-d3 in a receptor binding study. Actual experimental values would be determined empirically.
Kinetic Isotope Effects in Ligand-Receptor Binding or Enzyme Kinetics
The substitution of hydrogen with its heavier isotope, deuterium, can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the greater mass of deuterium results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of a reaction (kH/kD > 1, a "normal" KIE). wikipedia.orgnih.gov
While KIEs are most commonly studied in the context of enzyme-catalyzed reactions where covalent bonds are broken and formed, the principles also apply to the dynamics of ligand-receptor binding and dissociation. nih.govnih.gov These are termed "binding isotope effects" (BIEs). The binding of a ligand to a receptor is not a static event; it involves conformational changes in both the ligand and the receptor. Deuteration at a position involved in these dynamic interactions can alter the kinetics of association (kon) and dissociation (koff).
For Scopolamine-d3, the deuterium atoms are located on the N-methyl group. The interaction of this group within the binding pocket of the muscarinic receptor could be subject to a KIE.
Dissociation Kinetics (koff): If the dissociation of the ligand from the receptor is the rate-limiting step and involves vibrational modes of the N-methyl group, a KIE might be observed. The stronger C-D bond could lead to a slower dissociation rate (a lower koff) for Scopolamine-d3 compared to unlabeled scopolamine. This would manifest as an increased residence time at the receptor.
Association Kinetics (kon): Conversely, the association rate could also be affected if the "docking" process involves critical interactions with the N-methyl group.
Observing a significant KIE in the binding or unbinding of Scopolamine-d3 would provide high-resolution insight into the transition state of the ligand-receptor interaction, revealing the importance of the N-methyl group's vibrational dynamics in the binding process. nih.gov
Table 2: Theoretical Kinetic Isotope Effect (KIE) on Scopolamine-d3 Receptor Binding Kinetics
This interactive table presents a hypothetical comparison of binding kinetic parameters for scopolamine and its deuterated analog, illustrating a potential kinetic isotope effect.
| Kinetic Parameter | Scopolamine (Unlabeled) | Scopolamine-d3 | KIE (kH/kD) | Implication |
| k_on (M⁻¹s⁻¹) | 1.2 x 10⁸ | 1.1 x 10⁸ | 1.09 | Minor effect on association rate. |
| k_off (s⁻¹) | 5.0 x 10⁻³ | 4.2 x 10⁻³ | 1.19 | Slower dissociation for the deuterated ligand. |
| K_d (nM) | 0.042 | 0.038 | - | Slightly higher affinity for the deuterated ligand. |
| Residence Time (1/k_off) | 200 s | 238 s | 0.84 | Increased receptor residence time for Scopolamine-d3. |
Note: These values are hypothetical and serve to illustrate the concept of how a kinetic isotope effect might manifest in ligand-receptor binding studies. A KIE greater than 1 for k_off indicates a "normal" isotope effect, where the heavier isotope dissociates more slowly.
Comparative Studies with Non Deuterated Scopolamine Hydrobromide Trihydrate
Assessment of Isotopic Effects on Analytical Performance
The primary application of Scopolamine-d3 is as an internal standard for the quantification of scopolamine (B1681570) in biological and other matrices. nih.govsigmaaldrich.com This utility is based on the principle that the deuterated form will behave almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization, thus correcting for any procedural variability. However, minor differences in analytical performance are inherent due to the isotopic substitution.
In chromatographic separations, particularly reversed-phase liquid chromatography (RPLC), deuterated compounds can exhibit different retention times compared to their non-deuterated (protiated) counterparts. cchmc.org This phenomenon, known as the chromatographic isotope effect, arises from the slight differences in molecular size and bond vibrations caused by the heavier deuterium (B1214612) atoms. cchmc.org
Typically, in RPLC, deuterated compounds are slightly less retained and therefore elute earlier than their non-deuterated analogues. nih.gov The substitution of hydrogen with deuterium can lead to subtle changes in the molecule's polarity and hydrophobic interactions with the stationary phase. nih.gov While often minimal, this retention time shift is a well-documented effect. For Scopolamine-d3, where the deuterium atoms are on the N-methyl group, a slight but measurable decrease in retention time would be expected in a typical RPLC method compared to Scopolamine.
Interactive Table 1: Illustrative Chromatographic Retention Times
| Compound | Typical Retention Time (minutes) | Expected Shift |
| Scopolamine | 4.70 | N/A |
| Scopolamine-d3 | 4.68 | -0.02 |
| Note: This table presents illustrative data based on established principles of chromatographic isotope effects. Actual retention times can vary significantly based on the specific method (column, mobile phase, flow rate). |
Scopolamine-d3 is an ideal internal standard for quantitative analysis by mass spectrometry (MS) because it is assumed to have the same ionization efficiency as the non-deuterated scopolamine. nih.gov Both molecules, when subjected to a soft ionization technique like electrospray ionization (ESI), are expected to form protonated molecules, [M+H]⁺, with equal facility. nih.gov The core principle of using a stable isotope-labeled standard is that any factor suppressing or enhancing the MS signal will affect the analyte and the standard to the same degree.
While the efficiency is considered equivalent for quantification, the mass spectrometer distinguishes the compounds based on their mass-to-charge ratio (m/z). For example, in an electron-impact ionization MS method, a common fragment of scopolamine is monitored at m/z 138, while the corresponding fragment for the trideuterated internal standard is monitored at m/z 141. nih.gov This mass difference allows for precise and simultaneous measurement of both the analyte and the internal standard without mutual interference.
Interactive Table 2: Mass Spectrometry Parameters for Scopolamine and Scopolamine-d3
| Parameter | Scopolamine | Scopolamine-d3 |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 304.2 | m/z 307.2 |
| Monitored Fragment Ion (Example) | m/z 138.1 | m/z 141.1 |
| Assumed Relative Ionization Efficiency | 100% | ~100% |
| Note: Mass values are based on published data for scopolamine and its trideuterated analogue. nih.govnih.gov |
Comparison of Metabolic Stability and Pathway Tracing
Deuterium substitution can significantly alter the pharmacokinetic and metabolic profile of a drug. nih.govresearchgate.net This is primarily due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov As many metabolic reactions involve the enzymatic cleavage of a C-H bond, replacing it with a C-D bond can slow the reaction rate. nih.gov
The metabolic stability of a compound is a critical parameter in drug discovery, often assessed using in vitro systems like liver microsomes, which contain key drug-metabolizing enzymes. nih.govnih.gov Scopolamine undergoes metabolism through several pathways, including N-demethylation, which involves the removal of the methyl group from the tropane (B1204802) ring's nitrogen atom. researchgate.net
Since Scopolamine-d3 is deuterated at this N-methyl position, its metabolism via N-demethylation is expected to be significantly slower than that of non-deuterated scopolamine. This increased metabolic stability would translate to a longer in vitro half-life and lower intrinsic clearance in non-human systems such as rat liver microsomes. This alteration can lead to higher systemic exposure to the parent drug. nih.gov
Interactive Table 3: Hypothetical Comparative Metabolic Stability in Rat Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Scopolamine | 30 | 23.1 |
| Scopolamine-d3 | 90 | 7.7 |
| Note: This table presents hypothetical but mechanistically plausible data illustrating the kinetic isotope effect. The values demonstrate the expected trend of increased metabolic stability for the deuterated compound. |
Slowing down a primary metabolic pathway through deuteration can sometimes cause the drug's biotransformation to be redirected toward alternative, previously minor, pathways. nih.gov This phenomenon is known as "metabolic switching" or "metabolic shunting". nih.gov
For scopolamine, whose known metabolites include various conjugates and products of ester hydrolysis, slowing the N-demethylation of Scopolamine-d3 could potentially increase the formation of these other metabolites. researchgate.net Using Scopolamine-d3 as a tracer in non-human metabolic studies allows researchers to precisely track its fate. The distinct mass of the deuterated metabolites allows them to be clearly identified and quantified by mass spectrometry, enabling a direct comparison of the metabolic profiles of the deuterated and non-deuterated forms. This can reveal subtle but important shifts in biotransformation pathways, providing a more complete understanding of the drug's disposition. kmmu.edu.cn
Future Research Directions and Advanced Applications
Development of Novel Synthetic Routes for Deuterated Scopolamine (B1681570) Analogs
The current production of scopolamine relies heavily on extraction from plants of the Solanaceae family. mdpi.com However, this method is subject to the vulnerabilities of agriculture, including climate change, pests, and diseases, which can impact crop yields and, consequently, the availability and cost of the drug. mdpi.com To mitigate these challenges and to facilitate the production of deuterated analogs like scopolamine-d3, the development of efficient and scalable fully synthetic routes is a critical area of future research.
Recent advancements have demonstrated the feasibility of producing scopolamine through entirely synthetic pathways using inexpensive starting materials. mdpi.com These methods aim to provide a more reliable and cost-effective supply of the compound. veeva.com Future research will likely focus on refining these synthetic strategies to improve yields and reduce the number of steps involved. mdpi.com
Furthermore, the principles of metabolic engineering present a promising frontier for the production of deuterated scopolamine analogs. By understanding and manipulating the biosynthetic pathways of scopolamine in host organisms, it may be possible to produce these labeled compounds in a controlled and sustainable manner. mdpi.com This could involve the overexpression of genes encoding rate-limiting enzymes in the scopolamine biosynthetic pathway or the use of chemoenzymatic strategies that combine chemical synthesis with biological catalysis. mdpi.comnih.gov The development of general and versatile methods for the selective deuteration of amines also provides a valuable toolkit for creating a wider range of deuterated scopolamine analogs for various research purposes. clinicaltrials.gov
Integration with Advanced Imaging Techniques (e.g., PET with ¹¹C-labeled analogs for mechanistic studies, without human clinical interpretation)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo study of biological processes. The use of carbon-11 (B1219553) (¹¹C)-labeled scopolamine analogs in conjunction with PET offers a window into the mechanistic actions of scopolamine at its target receptors, primarily the muscarinic acetylcholine (B1216132) receptors (mAChRs).
Studies in non-human primates have utilized ¹¹C-labeled radioligands, such as ¹¹C3-MPB and [¹¹C]LSN3172176 (also known as [¹¹C]EMO), to investigate the relationship between mAChR occupancy by scopolamine and its cognitive effects. veeva.comclinicaltrials.govnih.govnih.gov These studies have demonstrated that scopolamine occupies mAChRs in a dose-dependent manner, and this occupancy is correlated with transient cognitive impairment. nih.gov For instance, PET scans can quantify the percentage of receptors blocked by scopolamine in different brain regions over time. nih.govnih.gov
Future research in this area, without focusing on human clinical outcomes, will likely involve the development and use of novel ¹¹C-labeled scopolamine analogs with improved properties, such as higher selectivity for specific mAChR subtypes. This will enable more precise mechanistic studies to dissect the role of different muscarinic receptor subtypes in various physiological and pathological processes. While early attempts with [¹¹C]scopolamine itself showed some limitations in correlating radiotracer distribution with receptor densities within a practical timeframe, newer, more advanced radiotracers are overcoming these challenges. mdpi.com Such preclinical imaging studies are invaluable for understanding the pharmacodynamics of scopolamine and for the development of new therapeutic agents that target the cholinergic system. nih.govmdpi.com
Table 1: Examples of ¹¹C-Labeled Radiotracers Used in Scopolamine Research This table is for informational purposes and is based on available research data.
| Radiotracer | Target Receptor | Application in Scopolamine Research |
| ¹¹C3-MPB | Muscarinic Acetylcholine Receptors (mAChRs) | Determining the temporal relationship between mAChR occupancy and cognitive impairment in monkeys. nih.gov |
| [¹¹C]EMO ([¹¹C]LSN3172176) | M1 Muscarinic Acetylcholine Receptor | Assessing the target occupancy of scopolamine at M1 receptors in the brain. veeva.comclinicaltrials.govnih.gov |
Expansion of Analytical Applications to New Research Matrices
Scopolamine-d3 (hydrobromide trihydrate) currently serves as a crucial internal standard for the quantitative analysis of scopolamine in various biological samples. sigmaaldrich.comcerilliant.com Its use in methods like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) is well-established for applications in clinical toxicology and forensic analysis. sigmaaldrich.comcerilliant.com A key future direction is the expansion of these analytical applications to new and more complex research matrices.
The development of sensitive and selective LC-MS/MS methods for determining scopolamine distribution in different brain regions of animal models provides a blueprint for future studies. nih.govresearchgate.net This can be extended to investigate the presence and concentration of scopolamine and its metabolites in a wider range of biological tissues and fluids, providing deeper insights into its pharmacokinetic and pharmacodynamic profiles.
Furthermore, the application of Scopolamine-d3 as an internal standard can be expanded to environmental analysis, such as monitoring for the presence of tropane (B1204802) alkaloids in water sources or agricultural products. Given that scopolamine is a naturally occurring compound, understanding its environmental fate and potential for contamination is of growing importance. sigmaaldrich.com The use of stable isotope-labeled standards like Scopolamine-d3 is essential for accurate quantification in such complex matrices. mdpi.com There is also potential for its use in the burgeoning field of metabolomics, where deuterated standards can aid in the accurate measurement of endogenous and exogenous compounds in complex biological systems. nih.gov
Table 2: Potential New Research Matrices for Scopolamine-d3 Analytical Applications This table is for informational purposes and is based on available research data.
| Research Matrix Category | Specific Examples | Potential Research Application |
| Biological Tissues | Specific brain sub-regions, peripheral organs | Detailed pharmacokinetic and toxicokinetic studies. nih.govresearchgate.net |
| Environmental Samples | Soil, water, plant materials | Monitoring for natural tropane alkaloid contamination. sigmaaldrich.com |
| Food Products | Honey, grains, herbal supplements | Ensuring food safety and detecting adulteration. sigmaaldrich.com |
| Cell Culture Media | In vitro experimental systems | Quantifying cellular uptake and metabolism of scopolamine. nih.gov |
Exploration of Deuterated Scopolamine-d3 in Fundamental Biochemical Research beyond Current Applications
Beyond its role as an analytical standard, Scopolamine-d3 holds significant potential as a tool in fundamental biochemical research. The introduction of deuterium (B1214612) atoms at specific positions in the molecule can subtly alter its physicochemical properties, which can be exploited to probe complex biological processes.
One of the most powerful applications of deuterated compounds is in the study of the kinetic isotope effect (KIE). nih.govnih.gov By comparing the rate of a reaction with the deuterated and non-deuterated versions of a substrate, researchers can gain insights into the reaction mechanism, particularly the rate-determining step. nih.gov Scopolamine-d3 could be used to investigate the mechanisms of enzymes involved in its metabolism or its interaction with muscarinic receptors. This could help to elucidate the precise molecular interactions that govern its binding and signaling.
Moreover, the use of deuterated compounds can influence metabolic pathways. The substitution of hydrogen with deuterium can slow down metabolic processes at the site of deuteration, a principle that is being explored in drug development to improve pharmacokinetic profiles. nih.gov Studying the metabolic fate of Scopolamine-d3 compared to its non-deuterated counterpart in various in vitro and in vivo systems could reveal new metabolic pathways and identify previously unknown metabolites. This information is crucial for a comprehensive understanding of its biological activity and potential for drug-drug interactions.
Finally, Scopolamine-d3 can be used in sophisticated biophysical and neuropharmacological studies. For example, in studies of neurotransmitter systems, scopolamine is known to affect not only the cholinergic system but also the glutamatergic, dopaminergic, and serotonergic systems. nih.govnih.gov Using Scopolamine-d3 in combination with advanced techniques like in vivo microdialysis or high-resolution imaging could help to dissect these complex interactions and understand how scopolamine modulates neural circuits and synaptic plasticity. frontiersin.orgbiorxiv.org
Q & A
Q. What are the critical considerations for synthesizing Scopolamine-d3 hydrobromide trihydrate, and how does deuteration impact its physicochemical properties?
Scopolamine-d3 is a deuterated analog of scopolamine, where three hydrogen atoms are replaced with deuterium. Synthesis typically involves isotopic labeling via catalytic exchange or custom organic synthesis to ensure >98% isotopic purity . Key physicochemical differences include:
- Molecular weight : 441.32 g/mol (vs. 438.31 g/mol for non-deuterated scopolamine) due to deuterium substitution .
- Stability : Deuterated compounds often exhibit altered metabolic stability and reduced hydrogen-bonding capacity, which may affect solubility and crystallization behavior .
Methodological validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is essential to confirm isotopic purity and structural integrity .
Q. How should researchers handle and store Scopolamine-d3 hydrobromide trihydrate to maintain stability in experimental settings?
- Storage : Store in airtight, light-resistant containers at 2–8°C in a desiccator to prevent hygroscopic degradation. The compound is sensitive to moisture, light, and oxidizing agents .
- Reconstitution : Use deionized water or deuterated solvents (e.g., D2O) for solubility testing. Aqueous solutions (50 mg/mL) should be freshly prepared to avoid hydrolysis .
Q. What analytical methods are recommended for quantifying Scopolamine-d3 hydrobromide trihydrate in biological matrices?
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns with UV detection at 210–220 nm. Mobile phases often combine acetonitrile and phosphate buffers (pH 3.0) for optimal separation .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in positive ion mode with MRM transitions (e.g., m/z 438 → 156 for non-deuterated scopolamine) can distinguish deuterated analogs via mass shifts .
Advanced Research Questions
Q. How does Scopolamine-d3 hydrobromide trihydrate interact with muscarinic acetylcholine receptors (mAChRs), and what experimental designs are optimal for studying its antagonism?
Scopolamine-d3 competitively inhibits mAChRs (IC₅₀ = 55.3 nM for non-deuterated form) . Advanced studies should:
- Use radioligand binding assays (e.g., [³H]-N-methylscopolamine) to quantify receptor affinity in membrane preparations .
- Compare deuterated vs. non-deuterated analogs in functional assays (e.g., calcium flux or ERK phosphorylation) to assess kinetic isotope effects on receptor off-rates .
- Include negative controls (e.g., atropine sulfate) to validate specificity .
Q. What strategies resolve contradictions in pharmacokinetic data for Scopolamine-d3 hydrobromide trihydrate across different in vivo models?
Discrepancies in bioavailability or half-life may arise from:
- Species-specific metabolism : Deuterated compounds can exhibit altered cytochrome P450 interactions. Cross-validate using transgenic mouse models or human hepatocyte assays .
- Tissue distribution : Use quantitative whole-body autoradiography (QWBA) with isotopic tracing to compare deuterated vs. non-deuterated compound biodistribution .
Q. How do hydration states (trihydrate vs. anhydrous) of Scopolamine-d3 hydrobromide affect crystallography and solubility profiles?
- Crystallography : The trihydrate form exhibits distinct lattice parameters due to water molecule coordination. Single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) minimizes dehydration artifacts .
- Solubility : Hydration reduces solubility in organic solvents (e.g., ethanol) but enhances aqueous stability. Use dynamic vapor sorption (DVS) to characterize hygroscopicity under varying humidity .
Q. What are the ethical and methodological considerations for using Scopolamine-d3 in neuropharmacological studies involving animal models?
- Dose optimization : Conduct pilot studies to establish the minimum effective dose, leveraging deuterium’s potential to reduce toxicity .
- Behavioral assays : Pair mAChR antagonism studies with cognitive tests (e.g., Morris water maze) while controlling for deuterium-induced metabolic delays .
- Ethical compliance : Adhere to institutional guidelines for humane endpoints, especially given the compound’s high toxicity (LD₅₀ < 50 mg/kg in rodents) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for Scopolamine-d3 across studies?
Q. What methodologies reconcile differences in Scopolamine-d3 stability data under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
